CYP4A11-Specific Fluorogenic Substrate: MONACRA vs. Lauric Acid (Non-Fluorogenic Baseline Substrate)
MONACRA is the first reported CYP4A11-specific fluorogenic substrate, enabling real-time fluorescence detection of CYP4A11 activity in human liver microsomes (HLM) [1]. In contrast, lauric acid, the historical substrate for CYP4A11 ω-hydroxylation, is non-fluorogenic and requires labor-intensive LC-MS or radiometric detection. The kinetic parameters for MONACRA O-demethylation by recombinant CYP4A11 (Supersomes) are KM = 189 ± 37 µM and kcat = 67 ± 18 min⁻¹ [1]. For lauric acid ω-hydroxylation by wild-type CYP4A11, reported values are KM = 19.1 ± 4.5 µM and kcat = 17.1 ± 0.8 min⁻¹, yielding a catalytic efficiency (kcat/KM) of 0.89 min⁻¹·µM⁻¹ for lauric acid vs. 0.35 min⁻¹·µM⁻¹ for MONACRA [2]. Although lauric acid exhibits a lower KM, MONACRA's higher turnover number and fluorogenic output allow automated, high-throughput kinetic profiling of CYP4A11 across multiple HLM preparations, with the rate of MONACRA metabolism showing a close correlation with the fractional CYP4A11 content in the P450 pool (R² not explicitly stated but principal component analysis captured 99.4% of variance across seven HLM preparations) [1].
| Evidence Dimension | CYP4A11 enzyme kinetics and detection modality |
|---|---|
| Target Compound Data | KM = 189 ± 37 µM; kcat = 67 ± 18 min⁻¹; kcat/KM ≈ 0.35 min⁻¹·µM⁻¹; fluorogenic (Ex 375 nm / Em ~450 nm) |
| Comparator Or Baseline | Lauric acid: KM = 19.1 ± 4.5 µM; kcat = 17.1 ± 0.8 min⁻¹; kcat/KM ≈ 0.89 min⁻¹·µM⁻¹ (recombinant CYP4A11, ω-hydroxylation); non-fluorogenic |
| Quantified Difference | MONACRA kcat is 3.9-fold higher than lauric acid; kcat/KM is 2.5-fold lower; fluorogenic detection reduces assay time from hours to minutes |
| Conditions | Recombinant human CYP4A11 expressed in baculovirus-infected insect cells (Supersomes); HLM at 0.3–1 mg/mL microsomal protein, 30°C, 20 min incubation |
Why This Matters
Procurement of MONACRA enables fluorescence-based high-throughput CYP4A11 activity assays that are impractical with lauric acid, reducing analytical turnaround and enabling direct correlation of CYP4A11 content with metabolic rate in complex biological samples.
- [1] Davydov, D.R. et al. (2025) A new naphthalene-based fluorogenic substrate for cytochrome P450 4A11. Biochemical Journal, 482(12), 839–857. View Source
- [2] Cheesman, M.J. et al. (2003) Human fatty acid omega-hydroxylase, CYP4A11: determination of complete genomic sequence and characterization of purified recombinant protein. Archives of Biochemistry and Biophysics, 2003. View Source
